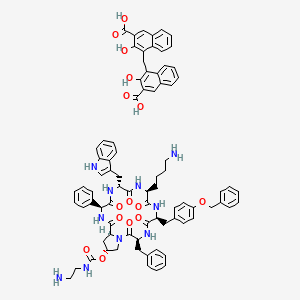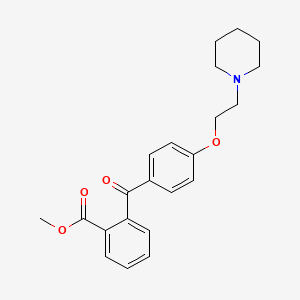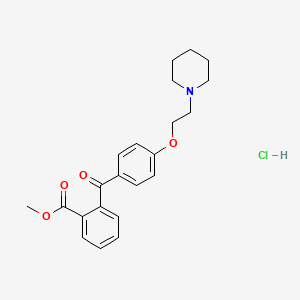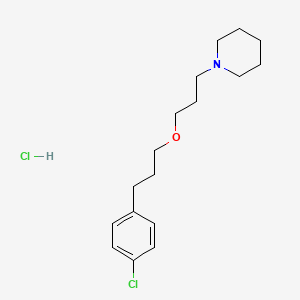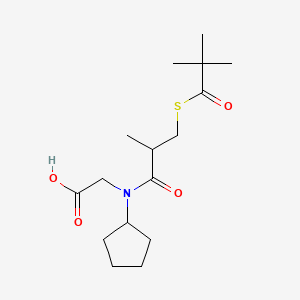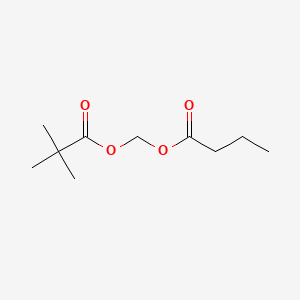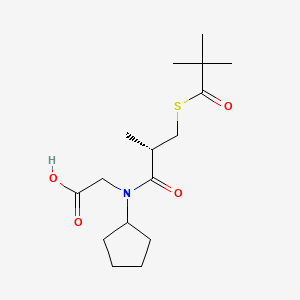
Pavinetant
Vue d'ensemble
Description
Pavinetant, également connu sous ses noms de code de développement MLE-4901, AZD-4901, AZD-2624 et AZ-12472520, est un antagoniste sélectif du récepteur de la neurokinine-3 (NK3), de petite taille, actif par voie orale. Il a été développé par AstraZeneca et Millendo Therapeutics pour le traitement des bouffées de chaleur et du syndrome des ovaires polykystiques (SOPK). This compound a également été étudié pour le traitement de la schizophrénie, mais son développement a été interrompu en raison de son inefficacité .
Méthodes De Préparation
La synthèse de Pavinetant implique plusieurs étapes, en commençant par la préparation du noyau quinoléine. La principale voie de synthèse comprend la formation de l'acide 3-(méthanesulfonamido)-2-phénylquinoléine-4-carboxylique, qui est ensuite couplé avec la (1S)-1-phénylpropylamine pour former le composé final. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Pavinetant subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent convertir this compound en ses amines et alcools correspondants.
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles :
Chimie : this compound sert de composé modèle pour l'étude des antagonistes du récepteur NK3 et de leurs propriétés chimiques.
Biologie : Il est utilisé dans la recherche pour comprendre le rôle des récepteurs NK3 dans divers processus biologiques.
Médecine : this compound a été étudié pour le traitement des bouffées de chaleur, du SOPK et de la schizophrénie. Bien que son développement ait été interrompu, il a fourni des informations précieuses sur le traitement de ces affections.
Industrie : Les méthodes de synthèse et de production de this compound sont étudiées afin d'améliorer les procédés industriels de fabrication de composés similaires
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur de la neurokinine-3 (NK3). Ce récepteur est impliqué dans la régulation de divers processus physiologiques, notamment la sécrétion hormonale et la signalisation neuronale. En bloquant les récepteurs NK3, this compound module la libération de neurotransmetteurs et d'hormones, ce qui atténue les symptômes associés aux bouffées de chaleur et au SOPK .
Applications De Recherche Scientifique
Pavinetant has been extensively studied for its potential therapeutic applications:
Chemistry: this compound serves as a model compound for studying NK3 receptor antagonists and their chemical properties.
Biology: It is used in research to understand the role of NK3 receptors in various biological processes.
Medicine: this compound was investigated for the treatment of hot flashes, PCOS, and schizophrenia. Although its development was discontinued, it provided valuable insights into the treatment of these conditions.
Industry: This compound’s synthesis and production methods are studied to improve industrial processes for manufacturing similar compounds
Mécanisme D'action
Pavinetant exerts its effects by selectively antagonizing the neurokinin-3 (NK3) receptor. This receptor is involved in the regulation of various physiological processes, including hormone secretion and neuronal signaling. By blocking NK3 receptors, this compound modulates the release of neurotransmitters and hormones, thereby alleviating symptoms associated with hot flashes and PCOS .
Comparaison Avec Des Composés Similaires
Pavinetant est unique parmi les antagonistes du récepteur NK3 en raison de sa forte sélectivité et de sa biodisponibilité orale. Parmi les composés similaires, citons :
Osanetant : Un autre antagoniste du récepteur NK3 aux applications thérapeutiques similaires.
Talnetant : Un composé ayant un mécanisme d'action similaire, mais une structure chimique différente.
Antagonistes du récepteur de la vasopressine :
Propriétés
IUPAC Name |
3-(methanesulfonamido)-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-3-21(18-12-6-4-7-13-18)28-26(30)23-20-16-10-11-17-22(20)27-24(19-14-8-5-9-15-19)25(23)29-33(2,31)32/h4-17,21,29H,3H2,1-2H3,(H,28,30)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTBBBAHNIWFOD-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10916204 | |
| Record name | Pavinetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941690-55-7 | |
| Record name | 3-[(Methylsulfonyl)amino]-2-phenyl-N-[(1S)-1-phenylpropyl]-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941690-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pavinetant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941690557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pavinetant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11692 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pavinetant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10916204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAVINETANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U471ZVC5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





